

Spectroscopic Profile of (2-Methyl-benzylamino)-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Methyl-benzylamino)-acetic acid

Cat. No.: B1626162

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **(2-Methyl-benzylamino)-acetic acid**. The information is compiled from publicly available data on structurally related compounds, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document also outlines generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

(2-Methyl-benzylamino)-acetic acid is a derivative of the amino acid glycine, where one of the amino protons is replaced by a 2-methylbenzyl group.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol
IUPAC Name	2-((2-Methylbenzyl)amino)acetic acid
CAS Number	Not available

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(2-Methyl-benzylamino)-acetic acid**. This data is inferred from the analysis of similar compounds and known spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, benzylic, methylene, and methyl protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.2-7.4	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~ 4.1	Singlet	2H	Benzylic protons (-CH ₂ -Ph)
~ 3.3	Singlet	2H	Methylene protons (-CH ₂ -COOH)
~ 2.4	Singlet	3H	Methyl protons (-CH ₃)
~ 10-12	Broad Singlet	1H	Carboxylic acid proton (-COOH)
~ 2-3	Broad Singlet	1H	Amine proton (-NH-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum will show characteristic peaks for the carboxylic acid, aromatic, benzylic, methylene, and methyl carbons.

Chemical Shift (δ , ppm)	Assignment
~ 170-175	Carboxylic acid carbon (-COOH)
~ 135-140	Quaternary aromatic carbon (C-CH ₃)
~ 130-135	Quaternary aromatic carbon (C-CH ₂ NH)
~ 125-130	Aromatic carbons (-CH)
~ 50-55	Benzylic carbon (-CH ₂ -Ph)
~ 45-50	Methylene carbon (-CH ₂ -COOH)
~ 18-22	Methyl carbon (-CH ₃)

IR (Infrared) Spectroscopy Data

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
3000-2850	Medium	C-H stretch (Aromatic and Aliphatic)
~ 1700	Strong	C=O stretch (Carboxylic acid)
~ 1600, ~1450	Medium-Weak	C=C stretch (Aromatic ring)
~ 1150	Medium	C-N stretch
~ 750	Strong	C-H bend (Ortho-substituted aromatic)

MS (Mass Spectrometry) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/z (Mass-to-charge ratio)	Relative Intensity	Assignment
179	High	$[M]^+$, Molecular ion
105	High	$[M - CH_2COOH]^+$, loss of the acetic acid moiety
91	Medium	$[C_7H_7]^+$, Tropylium ion

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of **(2-Methyl-benzylamino)-acetic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O with a pH adjustment).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to 1H NMR.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR accessory.
- Record the sample spectrum. The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

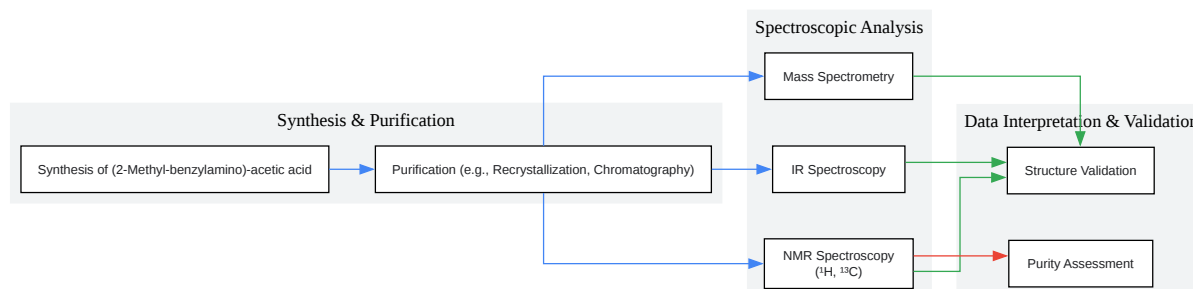
- Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

- Acquire the mass spectrum in positive or negative ion mode.
- The mass range should be set to scan beyond the expected molecular weight (e.g., m/z 50-500).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **(2-Methyl-benzylamino)-acetic acid**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **(2-Methyl-benzylamino)-acetic acid**.

This guide provides a foundational understanding of the expected spectroscopic properties of **(2-Methyl-benzylamino)-acetic acid**. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

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